molecular formula C17H20N2O5S2 B11498254 N-[3-(2,3-dihydro-4H-1,4-benzoxazin-4-ylsulfonyl)-2,6-dimethylphenyl]methanesulfonamide

N-[3-(2,3-dihydro-4H-1,4-benzoxazin-4-ylsulfonyl)-2,6-dimethylphenyl]methanesulfonamide

Cat. No.: B11498254
M. Wt: 396.5 g/mol
InChI Key: OBEYVCOEYJRFJU-UHFFFAOYSA-N
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Description

N-[3-(2,3-dihydro-4H-1,4-benzoxazin-4-ylsulfonyl)-2,6-dimethylphenyl]methanesulfonamide is a complex organic compound that belongs to the class of benzoxazine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The unique structure of this compound, which includes a benzoxazine ring fused with a sulfonamide group, makes it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(2,3-dihydro-4H-1,4-benzoxazin-4-ylsulfonyl)-2,6-dimethylphenyl]methanesulfonamide typically involves multiple steps. One common method starts with the preparation of the benzoxazine ring. This can be achieved by reacting anthranilic acid with an acyl chloride derivative in the presence of a base such as triethylamine. The intermediate product is then cyclized using a cyclization agent like cyanuric chloride .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure the highest purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[3-(2,3-dihydro-4H-1,4-benzoxazin-4-ylsulfonyl)-2,6-dimethylphenyl]methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

N-[3-(2,3-dihydro-4H-1,4-benzoxazin-4-ylsulfonyl)-2,6-dimethylphenyl]methanesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[3-(2,3-dihydro-4H-1,4-benzoxazin-4-ylsulfonyl)-2,6-dimethylphenyl]methanesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby reducing inflammatory responses .

Comparison with Similar Compounds

Similar Compounds

    Benzoxazine Derivatives: These compounds share the benzoxazine ring structure and have similar biological activities.

    Sulfonamide Derivatives: These compounds share the sulfonamide group and are known for their antimicrobial properties.

Uniqueness

N-[3-(2,3-dihydro-4H-1,4-benzoxazin-4-ylsulfonyl)-2,6-dimethylphenyl]methanesulfonamide is unique due to the combination of the benzoxazine ring and the sulfonamide group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C17H20N2O5S2

Molecular Weight

396.5 g/mol

IUPAC Name

N-[3-(2,3-dihydro-1,4-benzoxazin-4-ylsulfonyl)-2,6-dimethylphenyl]methanesulfonamide

InChI

InChI=1S/C17H20N2O5S2/c1-12-8-9-16(13(2)17(12)18-25(3,20)21)26(22,23)19-10-11-24-15-7-5-4-6-14(15)19/h4-9,18H,10-11H2,1-3H3

InChI Key

OBEYVCOEYJRFJU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1)S(=O)(=O)N2CCOC3=CC=CC=C32)C)NS(=O)(=O)C

Origin of Product

United States

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